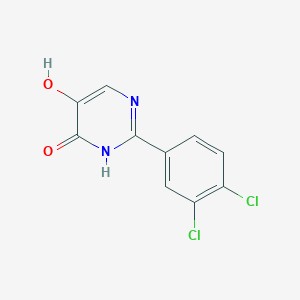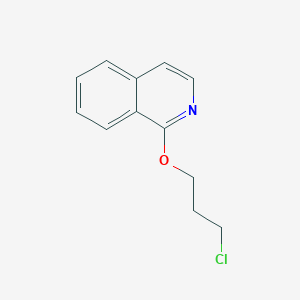
1-(3-Chloropropoxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropoxy)isoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropoxy)isoquinoline typically involves the reaction of isoquinoline with 3-chloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the isoquinoline moiety. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropoxy)isoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological pathways and enzyme interactions, particularly those involving isoquinoline alkaloids.
Medicine: Isoquinoline derivatives have shown potential as therapeutic agents for various diseases, including cancer, malaria, and neurodegenerative disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom at the second position of the ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline has a saturated ring system.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness: 1-(3-Chloropropoxy)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropropoxy group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H12ClNO |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
1-(3-chloropropoxy)isoquinoline |
InChI |
InChI=1S/C12H12ClNO/c13-7-3-9-15-12-11-5-2-1-4-10(11)6-8-14-12/h1-2,4-6,8H,3,7,9H2 |
InChI-Schlüssel |
QTANWINQVUBZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2OCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


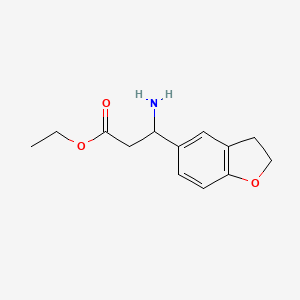
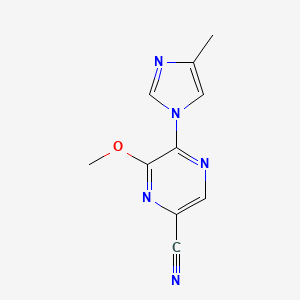
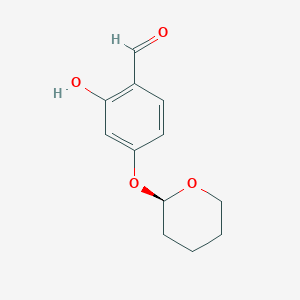
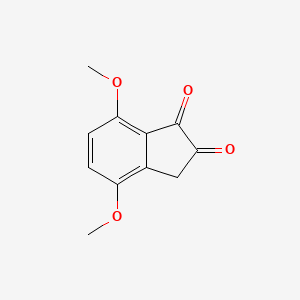
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
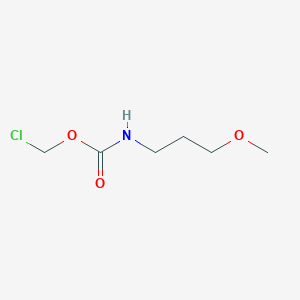
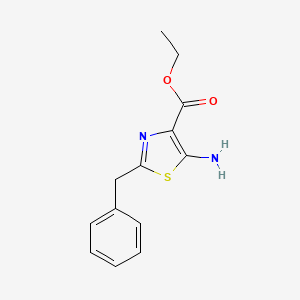
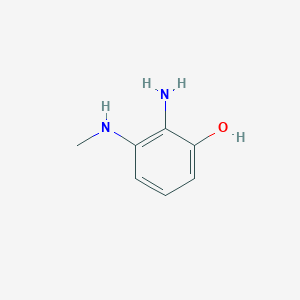
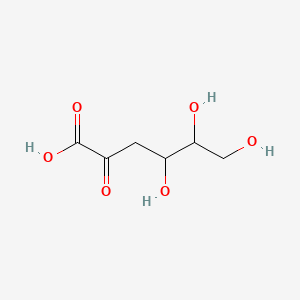
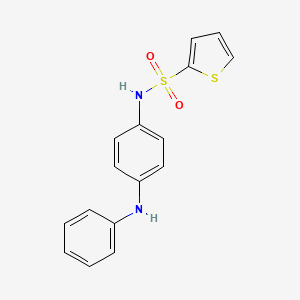
![1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole](/img/structure/B13884534.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13884538.png)
